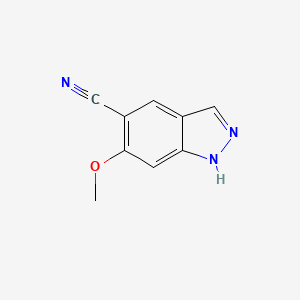
6-Methoxypyridine-3-sulfonyl chloride
Vue d'ensemble
Description
6-Methoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO3S . It has a molecular weight of 207.64 g/mol . The IUPAC name for this compound is 6-methoxypyridine-3-sulfonyl chloride .
Molecular Structure Analysis
The InChI string for 6-Methoxypyridine-3-sulfonyl chloride isInChI=1S/C6H6ClNO3S/c1-11-6-3-2-5(4-8-6)12(7,9)10/h2-4H,1H3 . The Canonical SMILES string is COC1=NC=C(C=C1)S(=O)(=O)Cl . Physical And Chemical Properties Analysis
6-Methoxypyridine-3-sulfonyl chloride has a molecular weight of 207.64 g/mol . It has a computed XLogP3-AA value of 1.2, which gives an indication of its hydrophilicity and thus its solubility in water and organic solvents . It has a topological polar surface area of 64.6 Ų . The compound is a low melting crystalline solid .Applications De Recherche Scientifique
Synthesis of Fused Dihydropyrimidinones
6-Methoxypyridine-3-sulfonyl chloride has been utilized as an ionic liquid in the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones. This process, known as the Biginelli reaction, involves the one-pot three-component condensation of 6-methoxy-1-tetralone, arylaldehydes, and urea/thiourea under solvent-free conditions. The reaction is characterized by its efficiency, recyclability, and the production of analytically pure products within 10–20 minutes in excellent yields (Velpula et al., 2015).
Development of Antimicrobial Agents
This chemical has been part of the synthesis and study of 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and their derivatives, showcasing reactivities towards nitrogen nucleophiles. Certain derivatives were found to exhibit significant antibacterial activities against common pathogens like E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. The structure and reactivity of these compounds were determined using various spectroscopic techniques (Mohamed, 2007).
Sulfonylation in Gossypol Synthesis
The compound has also been utilized in the stepwise sulfonylation of gossypol with tosyl chloride. This process involves using 4-methoxypyridine N-oxide and triethylamine as catalysts, allowing for selective tosylation to obtain 7,7′-ditosyloxygossypol. The study of gossypol's hydroxyl groups tosylation using spectroscopic methods such as HPLC, FT-IR, and UV-Vis spectroscopy was a critical part of this research (Dykun et al., 2021).
Catalytic Applications
Additionally, 6-Methoxypyridine-3-sulfonyl chloride has been identified in the preparation of N-sulfonic acid poly(4-vinylpyridinium) chloride. This substance has been employed as a catalyst for the efficient preparation and deprotection of 1,1-diacetates at room temperature and neat condition. The catalyst's reusability and recovery for several times add to its significance in catalytic applications (Shirini & Goli Jolodar, 2012).
Safety and Hazards
6-Methoxypyridine-3-sulfonyl chloride is classified as causing severe skin burns and eye damage . Contact with water liberates toxic gas . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .
Propriétés
IUPAC Name |
6-methoxypyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c1-11-6-3-2-5(4-8-6)12(7,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLIVJOTRYWHNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625047 | |
| Record name | 6-Methoxypyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
312300-42-8 | |
| Record name | 6-Methoxy-3-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312300-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxypyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHOXYPYRIDINE-3-SULPHONYL CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1370834.png)











